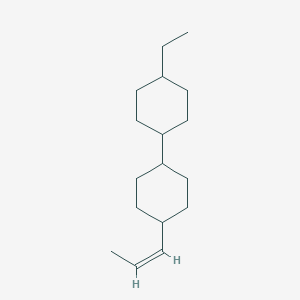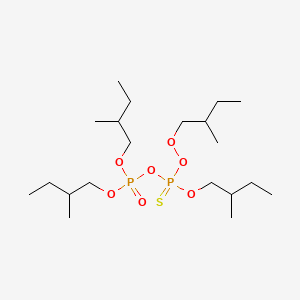
Tetrakis(2-methylbutyl) thioperoxydiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-methylbutyl) thioperoxydiphosphate is a chemical compound with the molecular formula C20H44O7P2S It is known for its unique structure, which includes four 2-methylbutyl groups attached to a thioperoxydiphosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-methylbutyl) thioperoxydiphosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C5H11OH→(C5H11O)4P2S2+2H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2-methylbutyl) thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates or phosphonates.
Substitution: The 2-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonates.
Aplicaciones Científicas De Investigación
Tetrakis(2-methylbutyl) thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tetrakis(2-methylbutyl) thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2-ethylhexyl) thioperoxydiphosphate
- Tetrakis(2-methylpropyl) thioperoxydiphosphate
- Tetrakis(2-methylpentyl) thioperoxydiphosphate
Uniqueness
Tetrakis(2-methylbutyl) thioperoxydiphosphate is unique due to its specific 2-methylbutyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
93981-21-6 |
|---|---|
Fórmula molecular |
C20H44O7P2S |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
[2-methylbutoxy(2-methylbutylperoxy)phosphinothioyl] bis(2-methylbutyl) phosphate |
InChI |
InChI=1S/C20H44O7P2S/c1-9-17(5)13-22-26-29(30,25-16-20(8)12-4)27-28(21,23-14-18(6)10-2)24-15-19(7)11-3/h17-20H,9-16H2,1-8H3 |
Clave InChI |
KYMYDFPHUJWRJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COOP(=S)(OCC(C)CC)OP(=O)(OCC(C)CC)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


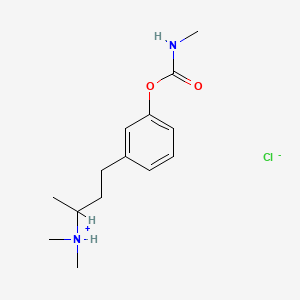
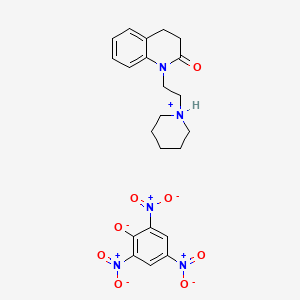
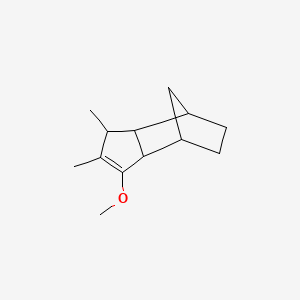
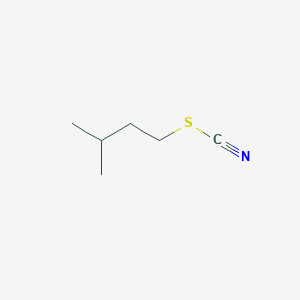
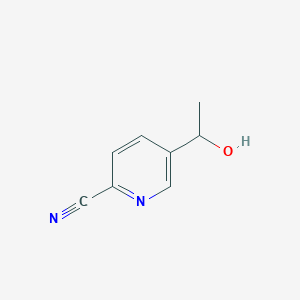
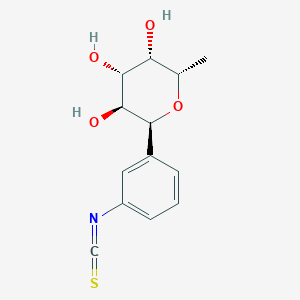
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

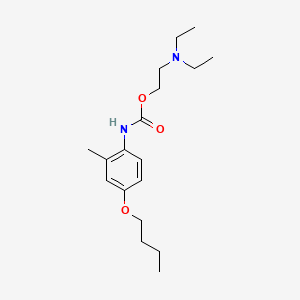
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
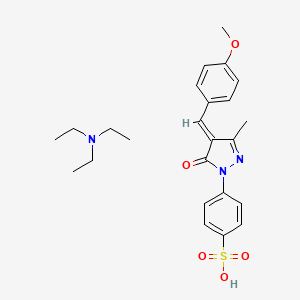
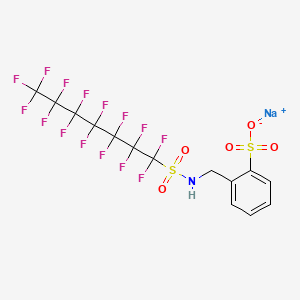
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
